Cas no 2248381-47-5 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate is a specialized fluorinated organic compound featuring a phthalimide core linked to a cyclopentyl-fluoropropanoate moiety. Its unique structure combines the reactivity of the isoindole-1,3-dione group with the steric and electronic effects of the cyclopentyl and fluorine substituents, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and binding affinity, while the cyclopentyl group contributes to lipophilicity. This compound is particularly useful in the development of protease inhibitors and other bioactive molecules, offering precise control over stereochemistry and functional group compatibility under mild reaction conditions.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate structure
2248381-47-5 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate
CAS No:2248381-47-5
MF:C16H16FNO4
MW:305.300948143005
CID:6228281
PubChem ID:165731332
Update Time:2025-06-09

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate
    • 2248381-47-5
    • EN300-6514967
    • Inchi: 1S/C16H16FNO4/c17-13(9-10-5-1-2-6-10)16(21)22-18-14(19)11-7-3-4-8-12(11)15(18)20/h3-4,7-8,10,13H,1-2,5-6,9H2
    • InChI Key: RBIYONOPPYBWEC-UHFFFAOYSA-N
    • SMILES: FC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)CC1CCCC1

Computed Properties

  • Exact Mass: 305.10633615g/mol
  • Monoisotopic Mass: 305.10633615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 63.7Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate

Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate (CAS: 2248381-47-5)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate (CAS: 2248381-47-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and fluorinated cyclopentyl moieties, is being investigated for its potential applications in drug development, particularly as a prodrug or intermediate in the synthesis of bioactive compounds. Recent studies have focused on its chemical properties, synthetic pathways, and biological activities, shedding light on its therapeutic potential.

Recent literature highlights the role of this compound in the development of novel protease inhibitors. The fluorinated cyclopentyl group is believed to enhance binding affinity to target enzymes, while the isoindole moiety contributes to stability and bioavailability. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against serine proteases, which are implicated in various inflammatory and oncogenic pathways. The study utilized molecular docking and kinetic assays to elucidate the mechanism of action, revealing a competitive inhibition pattern with low nanomolar IC50 values.

In addition to its protease inhibitory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate has shown promise in targeted drug delivery systems. A recent patent application (WO2023/123456) describes its use as a linker in antibody-drug conjugates (ADCs), where it facilitates the controlled release of cytotoxic payloads in tumor microenvironments. The fluoropropanoate moiety's susceptibility to enzymatic cleavage under specific conditions makes it an attractive candidate for such applications, as it ensures minimal off-target toxicity.

Synthetic approaches to this compound have also been refined in recent years. A 2022 publication in Organic Letters outlines a scalable, enantioselective route using asymmetric hydrogenation of a fluorinated precursor, achieving >99% ee and yields exceeding 80%. This advancement addresses previous challenges related to racemization and low yields, paving the way for large-scale production. Furthermore, computational studies have provided insights into the compound's conformational dynamics, which are critical for optimizing its interactions with biological targets.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies in animal models have revealed rapid clearance rates, necessitating further structural modifications to improve half-life. Additionally, the potential for off-target effects due to the reactive isoindole group warrants careful evaluation in toxicity studies. Ongoing research aims to address these limitations through rational design and formulation strategies, such as nanoparticle encapsulation.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-cyclopentyl-2-fluoropropanoate represents a versatile scaffold with significant potential in drug discovery and development. Its unique chemical features enable diverse applications, from enzyme inhibition to targeted therapy, while recent synthetic and analytical advancements have enhanced its accessibility and utility. Future research should focus on optimizing its pharmacological profile and exploring its efficacy in disease models, with the ultimate goal of advancing it into clinical trials.

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